1-(4-(Hydroxymethyl)phenyl)ethanone
Overview
Description
1-(4-(Hydroxymethyl)phenyl)ethanone, also known as 4-(Hydroxymethyl)acetophenone, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a hydroxymethyl group is attached to the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride, followed by the reduction of the resulting 4-acetylbenzyl chloride to yield the desired product. Another method involves the oxidation of 4-(hydroxymethyl)acetophenone using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 4-(Carboxymethyl)acetophenone.
Reduction: 1-(4-(Hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used
Scientific Research Applications
1-(4-(Hydroxymethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1-(4-(Hydroxymethyl)phenyl)ethanone can be compared with other similar compounds such as:
4-Acetylbenzyl alcohol: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)acetophenone: Similar structure but with different functional groups.
4-Hydroxyacetophenone: Lacks the hydroxymethyl group but has a hydroxyl group at the para position
Uniqueness: Its hydroxymethyl and carbonyl groups allow for diverse chemical transformations and interactions with biological targets .
Biological Activity
1-(4-(Hydroxymethyl)phenyl)ethanone, also known by its CAS number 75633-63-5, is an organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation to form 4-(carboxymethyl)acetophenone and reduction to yield 1-(4-(Hydroxymethyl)phenyl)ethanol.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls or interfering with essential enzymes necessary for bacterial survival.
- Anticancer Activity : Research indicates that it may induce apoptosis or inhibit cell proliferation through various signaling pathways, making it a candidate for cancer treatment .
- Enzyme Interaction : Studies have shown binding affinity with biological targets such as enzymes and receptors, which is crucial for understanding its therapeutic effects.
Antimicrobial Properties
This compound has been investigated for its effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity against selected pathogens:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Bacillus subtilis | Low |
The presence of the hydroxymethyl group enhances its interaction with bacterial cell components, leading to increased antimicrobial efficacy .
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (hepatoma)
- Caco-2 (colon cancer)
The mechanism involves downregulation of oncogenic transcription factors such as NF-κB and AP-1, which are pivotal in cancer progression .
Case Studies and Research Findings
Recent studies have focused on the compound's potential in pharmaceutical applications:
- A study highlighted its use in drug development due to its ability to modulate biological pathways involved in inflammation and cancer .
- Another investigation explored its antioxidant properties, suggesting that it could mitigate oxidative stress in cells, further supporting its role in disease prevention .
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound | Key Difference | Biological Activity |
---|---|---|
4-Acetylbenzyl alcohol | Lacks hydroxymethyl group | Lower antimicrobial activity |
4-Hydroxyacetophenone | Lacks hydroxymethyl group | Moderate anticancer properties |
4-(Hydroxymethyl)acetophenone | Different functional groups | Similar but less potent activity |
The unique combination of functional groups in this compound allows for diverse chemical transformations and enhances its biological interactions compared to these similar compounds.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENWXJYWGKSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342868 | |
Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75633-63-5 | |
Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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